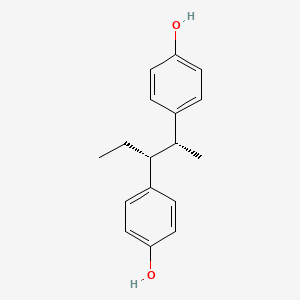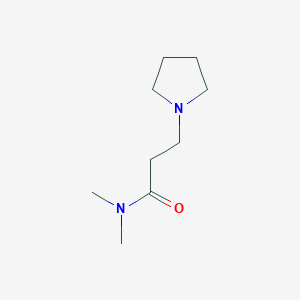
N,N-Dimethyl-3-(pyrrolidin-1-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(pyrrolidin-1-yl)propionamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(pyrrolidin-1-yl)propionamide typically involves the reaction of pyrrolidine with a suitable propionamide precursor under controlled conditions. One common method involves the reaction of N,N-dimethylpropionamide with pyrrolidine in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(pyrrolidin-1-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines .
Scientific Research Applications
N,N-Dimethyl-3-(pyrrolidin-1-yl)propionamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(pyrrolidin-1-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-(pyrrolidin-2-yl)propionamide
- N,N-Dimethyl-3-(pyrrolidin-3-yl)propionamide
- N,N-Dimethyl-3-(pyrrolidin-4-yl)propionamide
Uniqueness
N,N-Dimethyl-3-(pyrrolidin-1-yl)propionamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
22041-39-0 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-10(2)9(12)5-8-11-6-3-4-7-11/h3-8H2,1-2H3 |
InChI Key |
FPOIPGRFNPFJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)

![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)
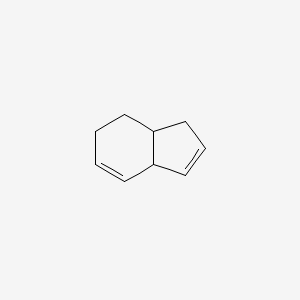
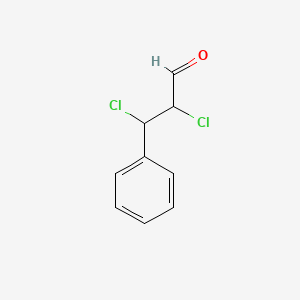
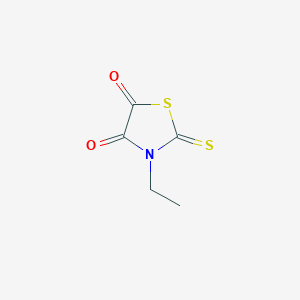
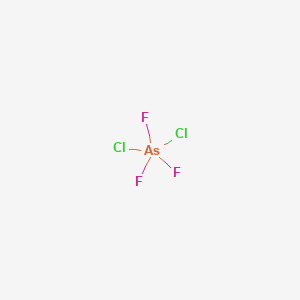
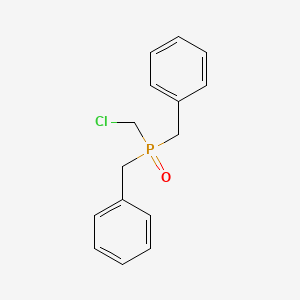

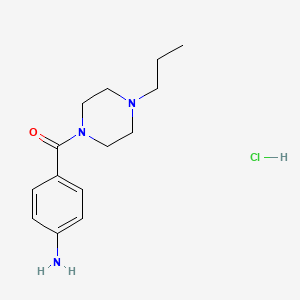
![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)

